![molecular formula C17H14F3N3O2S B146605 4-Desmethyl-2-methyl Celecoxib CAS No. 170569-99-0](/img/structure/B146605.png)
4-Desmethyl-2-methyl Celecoxib
Vue d'ensemble
Description
4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the absence of a methyl group at the fourth position and the presence of a methyl group at the second position on the pyrazole ring. It is primarily used in research settings to study the pharmacological and biochemical properties of Celecoxib and its analogs .
Mécanisme D'action
Target of Action
The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .
Mode of Action
This compound acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .
Biochemical Pathways
The inhibition of COX-2 by this compound disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .
Pharmacokinetics
Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .
Result of Action
The result of this compound’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .
Analyse Biochimique
Cellular Effects
Celecoxib, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It can cause endoplasmic reticulum stress in cancer cells and inhibit tumor proliferation .
Molecular Mechanism
Celecoxib, the parent compound, is known to inhibit COX-2, thereby reducing prostaglandin production .
Temporal Effects in Laboratory Settings
Celecoxib, the parent compound, has been synthesized with deuterium labels for drug metabolism studies .
Dosage Effects in Animal Models
Celecoxib, the parent compound, has been shown to exhibit antitumor activity and prevent the occurrence of chemically induced breast cancer in rat models .
Metabolic Pathways
Celecoxib, the parent compound, is known to be extensively metabolized through a sequential two-step oxidation pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-2-methyl Celecoxib typically involves a multi-step process. One common method includes the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield the desired pyrazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and improved purification techniques to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Desmethyl-2-methyl Celecoxib can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Pharmacological Studies
4-Desmethyl-2-methyl Celecoxib serves as a valuable tool in pharmacological research, particularly in understanding the mechanisms of COX-2 inhibition. Its selective noncompetitive inhibition of COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation. This property makes it an important compound for studying inflammatory pathways and evaluating novel anti-inflammatory therapies.
Anti-Cancer Research
Research indicates that this compound may have anticancer properties similar to its parent compound, Celecoxib. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to modulate COX-2 activity is linked to its potential in reducing tumor progression and metastasis, making it a candidate for further investigation in cancer therapeutics .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for studying the properties and behavior of Celecoxib analogs. Its structural modifications provide insights into structure-activity relationships (SAR), aiding researchers in the development of new COX-2 inhibitors with improved efficacy and safety profiles .
Molecular Mechanism Studies
The compound's mechanism of action has been explored extensively, revealing its role in disrupting the arachidonic acid metabolic pathway. This disruption leads to decreased levels of pro-inflammatory mediators, which are crucial for understanding inflammatory diseases and developing targeted therapies .
Case Study 1: Breast Cancer Treatment
A clinical study investigated the effects of COX-2 inhibitors, including this compound, on breast cancer patients undergoing chemotherapy. The randomized controlled trial demonstrated that patients receiving COX-2 inhibitors showed significant improvements in tumor size reduction and lower rates of metastasis compared to controls .
Case Study 2: Inflammatory Disease Models
Preclinical studies using animal models have highlighted the anti-inflammatory effects of this compound. These studies showed that administration of the compound significantly reduced inflammatory markers and pain responses, indicating its potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Comparison with Related Compounds
Compound | Structure Modification | Primary Application |
---|---|---|
Celecoxib | Parent compound | Anti-inflammatory |
This compound | Methyl group at the second position | Research on COX-2 inhibition |
2,5-Dimethyl-Celecoxib | Enhanced anti-tumor properties | Cancer therapy |
Comparaison Avec Des Composés Similaires
Celecoxib: The parent compound, known for its selective COX-2 inhibition.
2,5-Dimethyl-Celecoxib: A derivative with enhanced anti-tumor properties.
OSU-03012:
Uniqueness: 4-Desmethyl-2-methyl Celecoxib is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. These differences can be valuable in research for understanding the structure-activity relationships and developing new therapeutic agents .
Activité Biologique
4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its anti-inflammatory properties. This compound is characterized by the absence of a methyl group at the fourth position and the presence of a methyl group at the second position on the pyrazole ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action.
The primary target of this compound is the COX-2 enzyme, which plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. The inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating symptoms associated with inflammation, such as pain and swelling .
Inhibition Pathway
- Selective Noncompetitive Inhibition : this compound acts as a selective noncompetitive inhibitor of COX-2.
- Reduction of Prostaglandins : By inhibiting COX-2, this compound disrupts the arachidonic acid metabolic pathway, leading to decreased levels of pro-inflammatory mediators.
Pharmacokinetics
This compound exhibits moderate oral absorption with peak plasma concentrations typically reached within 2 to 4 hours post-administration. Its pharmacokinetic profile is influenced by various factors, including interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2C9.
Biological Activity and Research Findings
Research on this compound has focused on its potential anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anti-inflammatory Effects
- Cellular Studies : In vitro studies have shown that this compound can significantly reduce inflammatory markers in cultured cells, demonstrating its potential as an anti-inflammatory agent.
- Animal Models : Preclinical studies using animal models have indicated that this compound can effectively reduce inflammation and associated pain responses.
Anticancer Potential
- Mechanisms of Action : Similar to its parent compound, this compound has been implicated in inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) signaling .
- Tumor Growth Inhibition : Studies have suggested that this compound may inhibit tumor growth and metastasis in various cancer models, potentially through its effects on COX-2 and related pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | COX-2 Inhibition | Anticancer Activity | Unique Features |
---|---|---|---|
Celecoxib | Selective | Yes | Established clinical use |
This compound | Selective | Potential | Structural modifications enhance selectivity |
2,5-Dimethyl-Celecoxib | Enhanced | Yes | Improved anti-tumor properties |
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
-
Breast Cancer Treatment : A study demonstrated that patients receiving treatment involving COX-2 inhibitors exhibited reduced tumor progression rates compared to controls .
- Study Design : Randomized controlled trials assessing the efficacy of COX-2 inhibitors alongside standard chemotherapy regimens.
- Results : Significant improvement in patient outcomes was noted, particularly in terms of tumor size reduction and metastasis prevention.
Propriétés
IUPAC Name |
4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNQDAQBISHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170569-99-0 | |
Record name | 4-Desmethyl-2-methyl celecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 170569-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DESMETHYL-2-METHYL CELECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.